

Comprehensive Technical Guide to Ciprofloxacin Hydrochloride Monohydrate Crystal Habit

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Compound Focus: Ciprofloxacin hydrochloride monohydrate

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Introduction to Ciprofloxacin Hydrochloride Monohydrate and Crystal Habit Importance

Ciprofloxacin hydrochloride monohydrate (chemical formula: $C_{17}H_{18}FN_3O_3 \cdot HCl \cdot H_2O$, abbreviated as CPM) is the **monohydrate crystalline form** of the hydrochloride salt of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. The control of crystal habit (morphology) represents one of the most significant challenges in pharmaceutical development due to its direct impact on critical physicochemical properties. Crystal habit influences **solubility, dissolution rate, compressibility, bulk density, and bioavailability**, which ultimately affect both the biological performance of the drug product and manufacturing efficiency [1].

The commercial form of ciprofloxacin hydrochloride typically exists as a **hydrate phase** (approximately 1.43 hydrate), which can undergo complex dehydration and polymorphic transformations upon heating, leading to the formation of distinct anhydrous forms (AH1 and AH2) with different stability and performance characteristics [2]. Understanding and controlling the crystal habit of CPM is therefore essential for robust pharmaceutical formulation development.

Crystal Structure and Fundamental Characteristics

The crystal structure of **ciprofloxacin hydrochloride monohydrate** has been extensively characterized through single-crystal X-ray diffraction analysis. The compound crystallizes in a **monoclinic crystal system** with the space group **P2₁/c** [1] [3]. The unit cell parameters refined from X-ray powder diffraction data using TREOR90 software are presented in the table below.

Table 1: Unit Cell Parameters of **Ciprofloxacin Hydrochloride Monohydrate**

Parameter	Value	Unit
a	12.9326	Å
b	19.5612	Å
c	7.0748	Å
β	91.103	°
α, γ	90.000	°
Unit Cell Volume	1789.52	Å ³
Density	1.432	g/cm ³
Z	4	-
Space Group	P2 ₁ /c	-

In the crystalline structure, the piperazinyl group of ciprofloxacin is protonated, while the chloride counterion and water molecules of crystallization participate in an extensive hydrogen-bonding network that stabilizes the crystal lattice [4]. This arrangement differs significantly from zwitterionic forms of ciprofloxacin, particularly in the carboxylic group geometry, where the bond lengths in the title compound indicate the group is not deprotonated [5].

Crystal Habit Variations and Preparation Methods

Experimentally Observed Crystal Habits

Different crystallization methods produce CPF_X crystals with distinct morphological characteristics:

- **Needle-like habit:** Observed in cooling crystallization from aqueous solution at lower temperatures
- **Plate-like habit:** Obtained through dilution crystallization and salting-out crystallization methods [1] [3]

Despite these macroscopic morphological differences, structural characterization by DSC, TG, and XRPD confirms that crystals produced through both cooling and dilution crystallization share the **identical crystal structure** [3]. This demonstrates that different habits can manifest within the same crystalline phase, a phenomenon known as crystal habit modification without polymorphic change.

Detailed Crystallization Protocols

3.2.1 Cooling Crystallization Protocol

- **Synthesis:** Initially synthesize ciprofloxacin in a 500 mL glass flask at 130°C for approximately 6.5 hours using established literature methods [1].
- **Salt Formation:** React the ciprofloxacin product with hydrochloride in aqueous solution.
- **Decolorization:** Treat the solution with activated carbon to remove colored impurities.
- **Purification:** Perform cooling crystallization from aqueous solution to purify CPF_X.
- **Quality Control:** Verify the final crystal product purity by HPLC (typically ≥99.6%) [1].

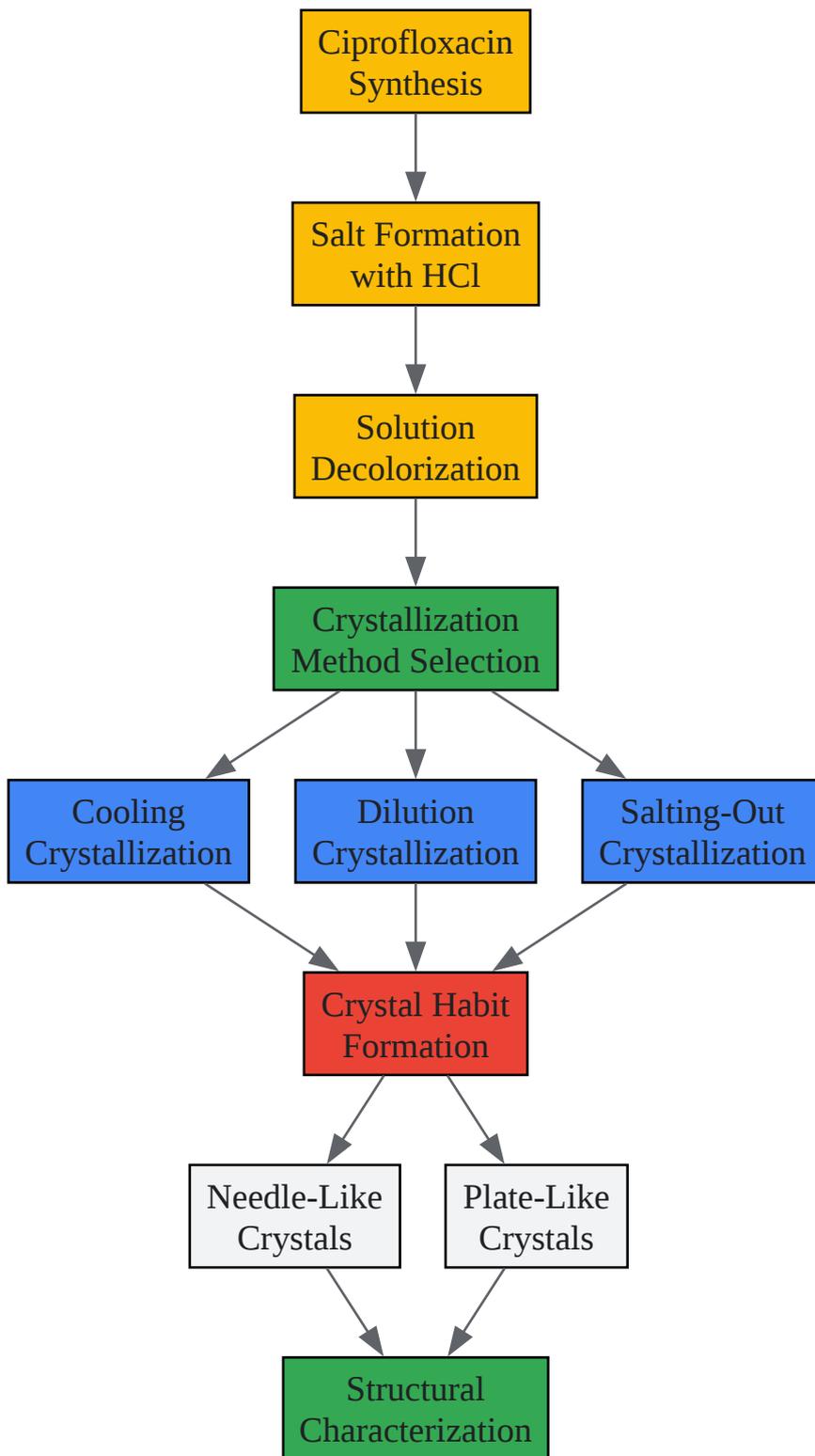
3.2.2 Dilution Crystallization Protocol

- **Solution Preparation:** Dissolve CPF_X in a water-ethanol mixed solvent system.
- **Dilution:** Gradually add anti-solvent (typically water) to reduce solute solubility.
- **Nucleation Induction:** Continue dilution until crystal nucleation is observed.
- **Crystal Growth:** Maintain controlled conditions to allow crystal growth to completion.
- **Harvesting:** Isolate crystals by filtration and dry under appropriate conditions [1].

3.2.3 Salting-Out Crystallization Protocol

- **Solution Preparation:** Prepare saturated aqueous solution of CPFX at constant temperature (e.g., 35°C).
- **Precipitant Addition:** Slowly add potassium chloride solution (0.2 M KCl) as salting-out agent.
- **Habit Observation:** Monitor crystal habit transition during the salting-out process.
- **Crystal Isolation:** Collect crystals by filtration at the completion of crystallization [3].

The following diagram illustrates the experimental workflow for preparing and characterizing CPFX crystal habits:



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> Experimental workflow for CPFX crystal habit preparation and characterization.

Solubility and Stability Considerations

Solubility Behavior

The solubility of CPFX in various solvent systems exhibits strong temperature and composition dependence:

Table 2: Solubility Characteristics of **Ciprofloxacin Hydrochloride Monohydrate**

Solvent System	Temperature Dependence	Mathematical Model
Water-Ethanol	Strong temperature dependence	$\ln C = -35538.5/RT + 11.763 \ln a + 20.852a^2 - 46.690a + 43.808$ ($R_a = 0.994$)
Water-KCl	Concentration dependence at constant temperature (35°C)	Measured relationship between solubility and KCl concentration

Where:

- T = Absolute temperature (K)
- R = Universal gas constant (8.314 J/mol/K)
- a = Volume fraction of water ($V_{H_2O}/(V_{H_2O}+V_{eth})$) [1]

Thermal Stability and Dehydration Behavior

Ciprofloxacin hydrochloride hydrate undergoes complex solid-state transformations upon heating:

- **Dehydration:** The stable hydrate phase (~1.43 hydrate) dehydrates upon heating to form **anhydrous form 1 (AH1)**
- **Polymorphic Transformation:** Further heating triggers solid-state transformation to **anhydrous form 2 (AH2)** [2]

Structural analysis reveals that AH1 maintains a one-dimensional chain and two-dimensional sheet structure similar to the hydrate, while AH2 retains only the one-dimensional chain architecture after phase

transformation [2]. These structural differences manifest in distinct physical stability, dissolution rates, and color variations among the different crystalline phases.

Analytical Characterization Techniques

A comprehensive array of solid-state characterization techniques is essential for complete CPFX crystal habit analysis:

Table 3: Analytical Techniques for Crystal Habit Characterization

Technique	Application in CPFX Characterization	Key Information Obtained
X-ray Powder Diffraction (XRPD)	Crystal structure verification, polymorph identification	Unit cell parameters, space group, phase purity
Single Crystal X-ray Diffraction (SCXRD)	Definitive crystal structure determination	Molecular conformation, hydrogen bonding patterns, atomic coordinates
Differential Scanning Calorimetry (DSC)	Thermal behavior analysis	Melting point, dehydration events, phase transitions
Thermogravimetric Analysis (TGA)	Hydrate stability assessment	Water content, dehydration kinetics
Scanning Electron Microscopy (SEM)	Crystal habit visualization	Morphology, crystal size distribution, surface features
Fourier-Transform Infrared Spectroscopy (FTIR)	Molecular interactions study	Functional group characterization, hydrogen bonding
Raman Spectroscopy	Solid-form analysis	Molecular vibrations, crystal form differentiation
Solid-State NMR (SSNMR)	Local structure investigation	Chemical environment, protonation state

The extensive hydrogen-bonding network in CPFX involves interactions between the protonated piperazinyll group, chloride counterion, water molecules, and carboxylic/carbonyl groups of adjacent molecules, creating a stable three-dimensional architecture that influences both mechanical and dissolution properties [4] [5].

Pharmaceutical Implications and Future Perspectives

The crystal habit of **ciprofloxacin hydrochloride monohydrate** significantly impacts its pharmaceutical performance. Different habits can exhibit varying **dissolution rates** and **bioavailability** despite identical chemical composition. Furthermore, crystal morphology affects **powder flow, compaction behavior, and tabletability** during manufacturing processes.

Recent advances in crystal engineering have explored alternative solid forms of ciprofloxacin to enhance therapeutic performance, including:

- **Organic salts** (e.g., ciprofloxacin salicylate 1.75 hydrate) to avoid common ion effect with gastric HCl [6]
- **Pharmaceutical co-crystals** with flavonoids such as quercetin to implement multitarget strategies against pathogens like *Helicobacter pylori* [7]

These approaches demonstrate how crystal form manipulation can address specific pharmaceutical challenges, including poor solubility (BCS Class IV characteristics) and permeability limitations [6].

For researchers pursuing crystal habit optimization of **ciprofloxacin hydrochloride monohydrate**, future directions should include:

- Investigation of additive-based crystallization to direct habit formation
- Exploration of the relationship between crystal face-specific interactions and dissolution anisotropy
- Development of computational models to predict habit evolution under different processing conditions
- Integration of real-time analytical monitoring for continuous crystallization process control

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References

1. The crystal habit of ciprofloxacin hydrochloride ... [sciencedirect.com]
2. Structural origin of physicochemical properties differences upon... [pubs.rsc.org]
3. The crystal habit of ciprofloxacin hydrochloride ... [ui.adsabs.harvard.edu]
4. Ciprofloxacin (Zwitterion, Chloride, and Sodium Forms) [pmc.ncbi.nlm.nih.gov]
5. Crystal Structure of Ciprofloxacin Hydrochloride 1.34-Hydrate [jstage.jst.go.jp]
6. A Comprehensive Study of a New 1.75 Hydrate ... [mdpi.com]
7. Levofloxacin and Ciprofloxacin Co-Crystals with Flavonoids [pubmed.ncbi.nlm.nih.gov]

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